1-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-yl)urea
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Description
The compound appears to contain a benzodioxole group and a thiophenyl group, both of which are common in organic chemistry . Benzodioxole, also known as 1,2-methylenedioxybenzene, is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Thiophenyl refers to a phenyl group where one carbon atom is replaced by a sulfur atom.
Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of multiple functional groups. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring . The thiophenyl group would add another aromatic ring to the structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzodioxole and thiophenyl groups. For instance, benzodioxoles can participate in various reactions such as electrophilic aromatic substitution .Future Directions
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-11(10-3-4-12-13(8-10)21-9-20-12)5-6-16-15(19)17-14-2-1-7-22-14/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYOTZXFHKYNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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